Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide
Description
Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide is a hydrazide derivative synthesized via the condensation of nicotinohydrazide (derived from nicotinic acid) with benzo[1,3]dioxol-5-carbaldehyde (piperonal). This compound features a pyridine ring (nicotinic acid backbone) linked to a hydrazide group and a 1,3-benzodioxole moiety, which confers unique electronic and steric properties. Its synthesis typically follows a two-step process: (1) preparation of nicotinohydrazide from nicotinic acid esters and hydrazine hydrate, and (2) condensation with the aldehyde under reflux conditions in ethanol .
The 1,3-benzodioxole group enhances aromaticity and electron density, making the compound suitable for applications in coordination chemistry (e.g., metal-sensing) and nonlinear optics .
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N3O3/c18-14(11-2-1-5-15-8-11)17-16-7-10-3-4-12-13(6-10)20-9-19-12/h1-8H,9H2,(H,17,18)/b16-7+ |
InChI Key |
GRDUOCQGQPFYBD-FRKPEAEDSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
solubility |
20 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]nicotinohydrazide can be synthesized through the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and nicotinohydrazide. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1,3-benzodioxol-5-ylmethylidene]nicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Hydrolytic Stability and Boronic Acid Formation
The compound undergoes hydrolysis in aqueous media, forming its active boronic acid derivative. Key findings:
Oxidation-Triggered Chelator Release
Reaction with hydrogen peroxide (H₂O₂) releases the bioactive chelator SIH (salicylaldehyde isonicotinoyl hydrazide):
-
Mechanism :
-
Applications :
Metal Complexation Reactions
The compound forms stable complexes with transition metals, critical for pharmacological applications:
| Metal Ion | Complex Ratio (Ligand:Metal) | Key Interaction Sites |
|---|---|---|
| Fe³⁺ | 2:1 | Hydrazone N, phenolic O |
| Cu²⁺ | 1:1 | Hydrazide NH, pyridyl N |
Comparative Reactivity with Analogues
Stability Under Physiological Conditions
Scientific Research Applications
Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide is a hybrid organic compound that combines the structural features of nicotinic acid and benzo[1,3]dioxole, characterized by a hydrazide functional group, potentially giving it biological activity. The presence of the nicotinic acid moiety and the benzo[1,3]dioxole structure may enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. Studies have indicated that compounds with similar structures possess antimicrobial and anticancer properties.
Potential Applications
This compound has potential applications in several fields:
- Pharmaceuticals Due to its biological activity, it may serve as a lead compound for drug development targeting infectious diseases or cancer.
- Medicinal Chemistry and Pharmacology The compound is of interest because the combination of nicotinic acid and benzo[1,3]dioxole structures may enhance interaction with biological targets.
- Coordination Chemistry Its potential for forming stable metal complexes enhances its uniqueness in coordination chemistry applications.
Research and Studies
Interaction studies often employ techniques to study the binding affinity of this compound to biological targets. These studies are crucial for understanding the mechanism of action and potential therapeutic uses of this compound.
Analogs and Derivatives
Other compounds and derivatives share structural similarities and biological activities:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Isonicotinic acid hydrazide | Contains isonicotinic acid moiety | Known for potent antitubercular activity |
| Benzo[d][1,3]dioxole derivatives | Similar dioxole structure | Varying substituents lead to different properties |
| Nicotinic acid derivatives | Contains nicotinic acid | Exhibits diverse pharmacological activities |
| Hydrazone derivatives | Formed from carbonyl compounds | Varying biological activities based on substituents |
Scientific Research
- Antihyperlipidemic Activity Incorporating nicotinic acid hydrazide into 4,5-dihydro-5-hydroxy-3,5-diphenylpyrazol-1-yl derivatives has shown promise . Studies on compounds 6e and 6f have demonstrated a decrease in serum total cholesterol levels by 14-19% compared to the control group . Additionally, these compounds reduced total triglycerides by 24-28% and LDL cholesterol by 16%, while also elevating HDL cholesterol by 33-41% .
- Hydrolytic Stability Research on modifying aroylhydrazone prochelators, including the methylenedioxy derivative (MD)BSIH, has shown improved hydrolytic stability . MD)BSIH (( E)- N’-((6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[ d][1,3]dioxol-5-yl)methylene)isonicotinohydrazide) showed 1.9-fold improved hydrolytic stability compared to BSIH, leading to a 50 % increase in chelator released . Moreover, the prochelators were found to protect retinal pigment epithelial cells stressed with either H2O2 or paraquat insult .
- Treatment of Various Disorders Nicotinamide derivatives are useful in treating respiratory, allergic, rheumatoid, body weight regulation, inflammatory and central nervous system disorders such as asthma, chronic obstructive pulmonary disease, adult respiratory diseases syndrome, shock, fibrosis, pulmonary hypersensitivity, allergic rhinitis, atopic dermatitis, psoriasis, weight control, rheumatoid arthritis, cachexia, crohn's disease, ulcerative colitis, arthritic conditions and other inflammatory diseases, depression, multi-infarct dementia, and AIDS .
- Anti-malarial applications The compound 1-benzo[1,3]dioxol-5-ylmethyl-1H-pyrrole-3-carbaldehyde is used as an anti-malaria agent .
Mechanism of Action
The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]nicotinohydrazide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly, leading to mitotic blockade and cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Functional and Application-Based Differences
Coordination Chemistry and Sensing
- Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide : Forms stable complexes with lanthanides (e.g., Gd(III), Tb(III)) due to its N,O-bidentate directing group, useful in luminescent materials .
- BDMB: Exhibits third-order nonlinear optical properties with a hyperpolarizability 82× greater than urea, making it suitable for photonic devices .
- (E)-N′-(Benzo[1,3]dioxol-5-ylmethylene)-4-methylbenzenesulfonohydrazide: Acts as a selective electrochemical sensor for Pb²⁺ ions (LOD: 96 pM), leveraging sulfonohydrazide’s affinity for heavy metals .
Pharmacological and Metabolic Profiles
- Nicotinic acid derivatives : Precursors for NAD+ synthesis, implicated in aging and metabolic disorders . However, hydrazide derivatives like the target compound may lack direct NAD+ precursor activity due to structural modifications.
- Isonicotinic acid hydrazides : Clinically used as antitubercular agents (e.g., isoniazid) but face resistance issues. Substituents like benzo[1,3]dioxole may alter pharmacokinetics and reduce toxicity .
Biological Activity
Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of nicotinic acid hydrazide with appropriate aldehydes. The resultant hydrazone derivatives have been characterized using various spectroscopic techniques including IR, NMR, and UV spectroscopy. For instance, a study synthesized a series of N-acylhydrazones from nicotinic acid hydrazides, which were evaluated for their antibacterial properties against several bacterial strains .
Antimicrobial Activity
Nicotinic acid derivatives exhibit significant antimicrobial properties. The synthesized hydrazones have shown activity against both Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus : Compounds derived from nicotinic acid hydrazides demonstrated minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against MRSA strains .
- Pseudomonas aeruginosa : Some derivatives were effective with MICs ranging from 0.195 to 0.220 µg/mL .
The structure-activity relationship (SAR) indicates that electron-withdrawing groups enhance the lipophilicity and antibacterial activity of these compounds .
Anticancer Activity
Research has also indicated potential anticancer properties. A study evaluated various nicotinic acid hydrazone derivatives for their cytotoxic effects on different cancer cell lines, revealing that some compounds exhibited significant antiproliferative activity without notable cytotoxicity to normal cells .
Study 1: Antimicrobial Efficacy
In a comprehensive study, a series of twelve acylhydrazones derived from nicotinic acid were tested for their antimicrobial efficacy. The results indicated that compounds with specific substituents showed enhanced activity against Staphylococcus epidermidis and Bacillus subtilis, suggesting that structural modifications can lead to improved biological performance .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 7.81 |
| Compound 2 | Staphylococcus epidermidis | 1.95 |
| Compound 3 | Bacillus subtilis | 15.62 |
Study 2: Anticancer Activity
Another study focused on the anticancer potential of nicotinic acid hydrazones against various cancer cell lines including HT-29 and MCF-7. Compounds demonstrated MIC values as low as 12.5 µg/mL for certain derivatives, indicating promising anticancer activity .
Q & A
Q. What are the optimized synthetic routes for nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide, and how can reaction conditions be monitored?
The compound is typically synthesized via condensation of hydrazide derivatives (e.g., nicotinic acid hydrazide) with benzo[1,3]dioxol-5-yl carbaldehyde. Key steps include:
- Refluxing equimolar reactants in ethanol or methanol (60–80°C, 1–2 hours) under acidic or neutral conditions.
- Monitoring reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .
- Isolation via filtration and recrystallization from ethanol/methanol, yielding products with >90% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
Essential techniques include:
- FTIR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N–H bend at ~3300 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm hydrazone bond formation (δ 8.3–8.5 ppm for –CH=N–) and aromatic proton environments .
- UV-Vis : Detects π→π* transitions (e.g., absorption at ~324 nm) and charge-transfer interactions .
- Validation involves comparing experimental data with density functional theory (DFT)-calculated spectra .
Q. How is crystallographic data for this compound analyzed, and which software tools are recommended?
Single-crystal X-ray diffraction (SC-XRD) is used for structural elucidation. Refinement is performed using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Key parameters include R-factor (<0.05) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, NBO analysis) explain the electronic structure and nonlinear optical (NLO) properties of this compound?
- DFT Calculations : Optimize molecular geometry using Gaussian/B3LYP/6-311++G(d,p) basis sets. Calculate HOMO-LUMO gaps (e.g., 3.96 eV) to predict charge-transfer efficiency .
- Natural Bond Orbital (NBO) Analysis : Identifies donor-acceptor interactions (e.g., LP(N)→σ*(C–O)) stabilizing the hydrazone moiety .
- Hyperpolarizability (β) : Compute β values (e.g., 30.85 × 10⁻³⁰ esu) to quantify NLO efficiency, which can be 80× higher than urea .
Q. What strategies resolve contradictions in reported NLO or spectroscopic data across studies?
- Experimental Validation : Reproduce synthesis and characterization under controlled conditions (e.g., solvent polarity, concentration).
- Theoretical Cross-Checking : Compare experimental UV-Vis/IR spectra with DFT-simulated data to identify artifacts .
- Crystallographic Correlation : Use SC-XRD-derived bond lengths/angles to validate computational models .
Q. How can molecular docking and QSAR studies guide the design of bioactive derivatives?
- Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., antimicrobial enzymes). Prioritize derivatives with low binding energies (<−7 kcal/mol) .
- QSAR : Develop models correlating substituent electronegativity or steric bulk with bioactivity (e.g., antimicrobial IC₅₀). Validate via leave-one-out cross-validation (R² > 0.8) .
Q. What electrochemical methods are suitable for detecting heavy metals using hydrazide-based sensors?
- Sensor Fabrication : Deposit the compound on glassy carbon electrodes (GCE) with Nafion binder. Optimize pH (5.5–7.0) and scan rate (50–100 mV/s) for Pb²⁺ detection .
- Calibration : Achieve sensitivity >2220 pA/μM/cm² and LOD <100 pM via differential pulse voltammetry (DPV) .
Methodological Notes
- Synthesis Optimization : Use anhydrous solvents and inert atmospheres to minimize hydrolysis .
- Spectroscopic Pitfalls : Avoid overinterpreting FTIR peaks; confirm assignments with deuterated solvents in NMR .
- Computational Limits : DFT may underestimate solvation effects; include PCM models for aqueous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
